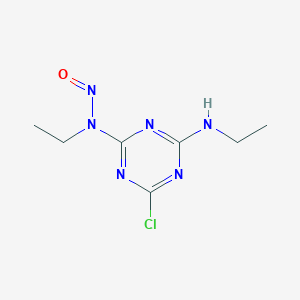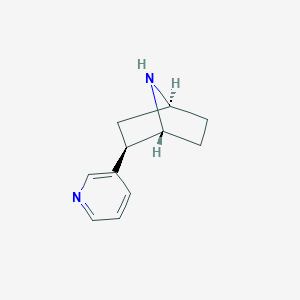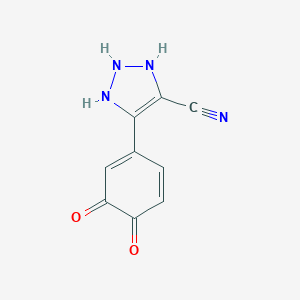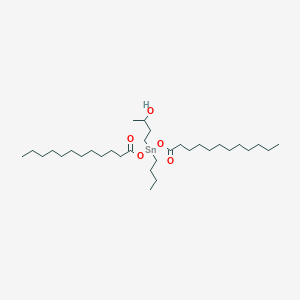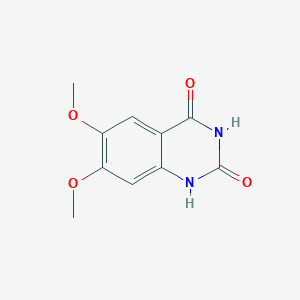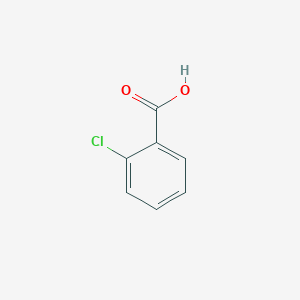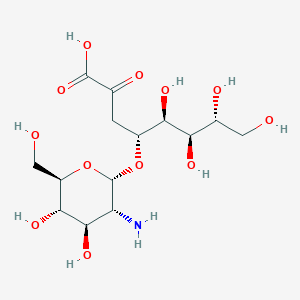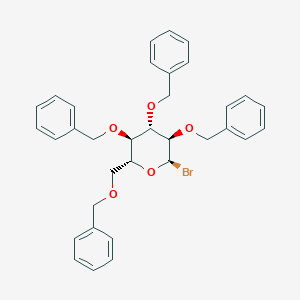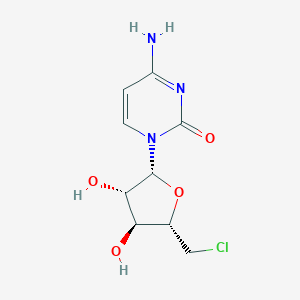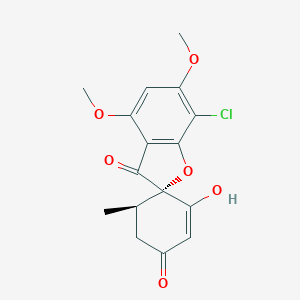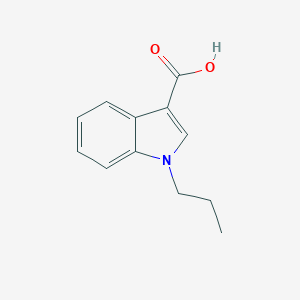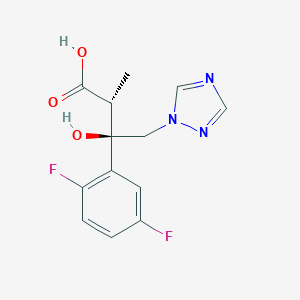![molecular formula C12H22O7 B123185 3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol CAS No. 143193-32-2](/img/structure/B123185.png)
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol is a chemical compound that is commonly known as glycidol. It is a colorless liquid that is used in various industrial processes, including the production of plastics, resins, and surfactants. Glycidol is also used in scientific research as a reagent and as a starting material for the synthesis of other compounds.
Mechanism Of Action
Glycidol is an alkylating agent that can react with nucleophiles, such as DNA and proteins. It has been shown to cause DNA damage and mutations in bacterial and mammalian cells. Glycidol can also react with sulfhydryl groups in proteins, leading to protein denaturation and inhibition of enzyme activity.
Biochemical And Physiological Effects
Glycidol has been shown to have toxic effects on cells and tissues. It can cause DNA damage, oxidative stress, and apoptosis in mammalian cells. Glycidol has also been shown to have carcinogenic properties in animal studies. In addition, glycidol has been shown to have reproductive and developmental toxicity in animal studies.
Advantages And Limitations For Lab Experiments
Glycidol is a useful reagent in the synthesis of other compounds, particularly in the production of biodegradable polymers. However, its toxic effects on cells and tissues limit its use in biological and medical research. Glycidol should be handled with care and appropriate safety precautions should be taken when working with this compound.
Future Directions
Future research on glycidol could focus on developing safer and more efficient methods of synthesis. In addition, research could be conducted to investigate the potential applications of glycidol-derived polymers in drug delivery and tissue engineering. Further studies could also be conducted to better understand the mechanisms of glycidol toxicity and to identify potential therapeutic targets for the treatment of glycidol-induced toxicity.
Synthesis Methods
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and an acid catalyst. The resulting epoxide is then hydrolyzed to yield glycidol. Other methods of synthesis include the reaction of epichlorohydrin with ethylene glycol and the reaction of glycerol with epichlorohydrin.
Scientific Research Applications
Glycidol is used in scientific research as a reagent in the synthesis of other compounds. It is also used as a starting material for the production of polymers and resins. Glycidol has been used in the synthesis of biodegradable polymers, such as polylactic acid, which have potential applications in drug delivery and tissue engineering.
properties
CAS RN |
143193-32-2 |
|---|---|
Product Name |
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol |
Molecular Formula |
C12H22O7 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxy]propane-1,2-diol |
InChI |
InChI=1S/C12H22O7/c13-1-9(14)2-17-10(3-15-5-11-7-18-11)4-16-6-12-8-19-12/h9-14H,1-8H2 |
InChI Key |
HHEORJZSUXVOSI-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
Canonical SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
synonyms |
3-(bis(glycidyloxymethyl)methoxy)-1,2-propanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




